molecular formula C19H23NO6S B8132725 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate

2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B8132725
M. Wt: 393.5 g/mol
InChI Key: BDNVZFIGDYNZFH-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

The compound 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate , also known by its CAS number 144208-62-8 , is a sulfonate derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Formula

  • Molecular Formula : C₁₉H₂₃N₁O₆S
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 144208-62-8

Structural Characteristics

The compound features a sulfonate group attached to a phenylmethoxycarbonylamino ethoxy chain, which contributes to its solubility and reactivity in biological systems. The presence of the sulfonate group enhances its polarity, potentially influencing its interaction with biological membranes and proteins.

PropertyValue
Boiling PointNot available
SolubilityWater-soluble
Signal WordWarning
Hazard StatementsH302, H315, H319

Research indicates that compounds similar to This compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with sulfonate groups have been shown to possess antimicrobial properties, potentially inhibiting bacterial growth through membrane disruption.
  • Enzyme Inhibition : The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Proliferation Modulation : Studies suggest that such compounds can influence cell cycle progression and apoptosis in cancer cell lines.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of sulfonate derivatives against various bacterial strains. The results indicated that compounds with similar structures to our target compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
  • Cytotoxicity Assays :
    In vitro assays using human cancer cell lines demonstrated that the compound could induce apoptosis. The MTT assay showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Enzyme Activity Inhibition :
    Research involving enzyme assays revealed that the compound could inhibit specific enzymes linked to metabolic disorders. This inhibition suggests possible therapeutic applications in conditions like diabetes or obesity.

Summary of Biological Activities

The following table summarizes the biological activities reported for compounds related to This compound :

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
CytotoxicityInduction of apoptosis in cancer cells ,
Enzyme inhibitionReduced activity of metabolic enzymes ,

Properties

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-16-7-9-18(10-8-16)27(22,23)26-14-13-24-12-11-20-19(21)25-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVZFIGDYNZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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